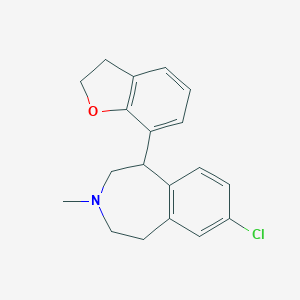
8-Chloro-5-(2,3-dihydrobenzofuran-7-yl)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-5-(2,3-dihydrobenzofuran-7-yl)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, commonly known as Lu AE58054, is a novel compound that has been developed for the treatment of cognitive impairment associated with Alzheimer's disease and other neurological disorders. It belongs to the class of drugs known as 5-HT6 receptor antagonists.
Mechanism Of Action
Lu AE58054 works by blocking the activity of the 5-HT6 receptor, which is believed to play a role in cognitive function and memory. By inhibiting this receptor, Lu AE58054 can improve cognitive performance and memory in patients with Alzheimer's disease and other cognitive disorders.
Biochemical And Physiological Effects
Lu AE58054 has been shown to have a number of biochemical and physiological effects in animal models and humans. It can improve synaptic plasticity, increase the release of acetylcholine, and modulate the activity of various neurotransmitters in the brain. These effects are thought to contribute to its cognitive-enhancing properties.
Advantages And Limitations For Lab Experiments
The advantages of using Lu AE58054 in lab experiments include its high potency, selectivity, and efficacy in improving cognitive function and memory. However, its limitations include its high cost, complex synthesis, and potential side effects.
Future Directions
There are several future directions for research on Lu AE58054. These include studying its long-term safety and efficacy in humans, exploring its potential therapeutic applications in other cognitive disorders, and investigating its mechanism of action in more detail. Additionally, further research is needed to optimize its synthesis and develop more cost-effective methods for producing it.
Synthesis Methods
The synthesis of Lu AE58054 involves several steps, including the preparation of the starting materials and the coupling of the benzofuran and benzazepine moieties. The process is complex and requires expertise in organic chemistry. The final product is obtained in high purity and yield.
Scientific Research Applications
Lu AE58054 has been extensively studied for its potential therapeutic applications in Alzheimer's disease and other cognitive disorders. Preclinical studies have shown that it can improve cognitive function and memory in animal models of Alzheimer's disease. Clinical trials have also demonstrated its efficacy in improving cognitive performance in patients with mild to moderate Alzheimer's disease.
properties
CAS RN |
135925-21-2 |
|---|---|
Product Name |
8-Chloro-5-(2,3-dihydrobenzofuran-7-yl)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine |
Molecular Formula |
C19H20ClNO |
Molecular Weight |
313.8 g/mol |
IUPAC Name |
8-chloro-5-(2,3-dihydro-1-benzofuran-7-yl)-3-methyl-1,2,4,5-tetrahydro-3-benzazepine |
InChI |
InChI=1S/C19H20ClNO/c1-21-9-7-14-11-15(20)5-6-16(14)18(12-21)17-4-2-3-13-8-10-22-19(13)17/h2-6,11,18H,7-10,12H2,1H3 |
InChI Key |
MAUFEMWATYGIAF-UHFFFAOYSA-N |
SMILES |
CN1CCC2=C(C=CC(=C2)Cl)C(C1)C3=CC=CC4=C3OCC4 |
Canonical SMILES |
CN1CCC2=C(C=CC(=C2)Cl)C(C1)C3=CC=CC4=C3OCC4 |
synonyms |
8-chloro-5-(2,3-dihydrobenzofuran-7-yl)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine NO 0756 NO 756 NO-756 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



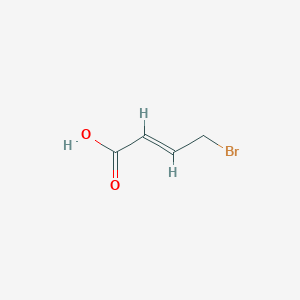
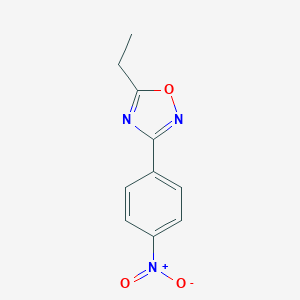
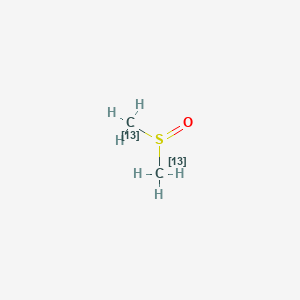
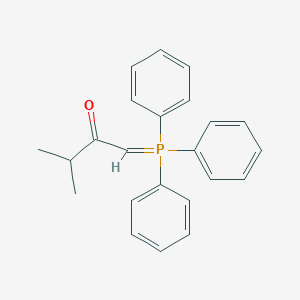
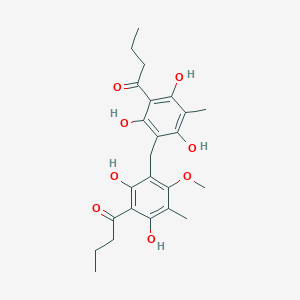

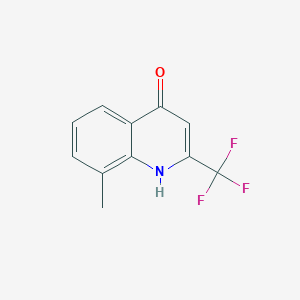
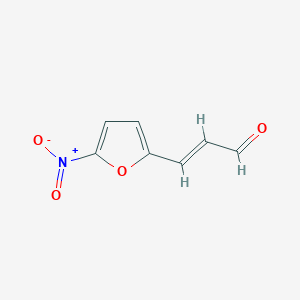

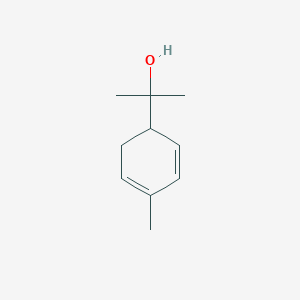
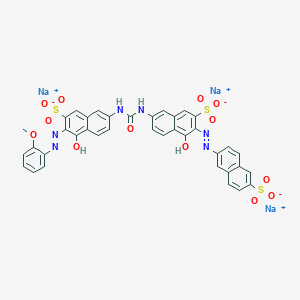
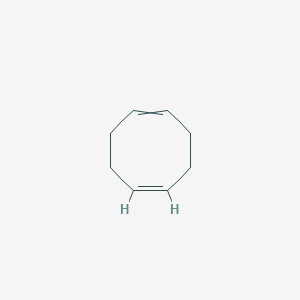
![2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid](/img/structure/B156287.png)
![2-(5-fluoro-2,4-dioxopyrimidin-1-yl)-N-[2-(10,15,20-triphenyl-23,24-dihydroporphyrin-5-yl)phenyl]acetamide](/img/structure/B156289.png)